3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid
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Overview
Description
3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group, a carbamoyl group, and an amino propanoic acid moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the fluorophenyl carbamoyl intermediate: This step involves the reaction of 4-fluoroaniline with phosgene or a suitable carbamoylating agent to form the 4-fluorophenyl isocyanate intermediate.
Coupling with amino propanoic acid: The 4-fluorophenyl isocyanate intermediate is then reacted with 2-amino-3-hydroxypropanoic acid under controlled conditions to form the desired carbamoyl-amino acid derivative.
Introduction of the hydroxyethoxyethyl group: The final step involves the reaction of the carbamoyl-amino acid derivative with 2-(2-hydroxyethoxy)ethylamine to introduce the hydroxyethoxyethyl group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamoyl and amino groups can form hydrogen bonds with target proteins. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid
- 3-[(4-bromophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid
- 3-[(4-methylphenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid
Uniqueness
The presence of the fluorophenyl group in 3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid imparts unique electronic properties, such as increased electronegativity and stability, compared to its chlorophenyl, bromophenyl, and methylphenyl analogs. This can result in distinct reactivity and biological activity profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-(4-fluoroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O5/c15-10-1-3-11(4-2-10)17-13(19)9-12(14(20)21)16-5-7-22-8-6-18/h1-4,12,16,18H,5-9H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFUABGHLJLOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCOCCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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